4-(1-Amino-2-methylpropyl)thian-4-ol
Description
Properties
Molecular Formula |
C9H19NOS |
|---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
4-(1-amino-2-methylpropyl)thian-4-ol |
InChI |
InChI=1S/C9H19NOS/c1-7(2)8(10)9(11)3-5-12-6-4-9/h7-8,11H,3-6,10H2,1-2H3 |
InChI Key |
IMBRSTIJSLZRDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1(CCSCC1)O)N |
Origin of Product |
United States |
Preparation Methods
Core Synthesis Strategies
Friedel-Crafts Cyclization with Protected Amines
The most direct route involves Friedel-Crafts alkylation between thiophenol derivatives and α-amino ketones. For 4-(1-amino-2-methylpropyl)thian-4-ol, 1-(Boc-amino)-3-methylbutan-2-one serves as the electrophilic partner. Under AlCl₃ catalysis (10 mol%) in dichloromethane at 0–5°C, cyclization proceeds via thiophilic attack, forming the thiacyclohexane ring. Post-cyclization Boc deprotection with HCl/dioxane (4 M, 2 h) yields the free amine.
Table 1: Friedel-Crafts Cyclization Parameters
| Parameter | Condition | Yield (Analogous Systems) |
|---|---|---|
| Catalyst | AlCl₃ (10 mol%) | 58–67% |
| Temperature | 0–5°C | |
| Reaction Time | 12–18 h | |
| Solvent | Dichloromethane |
Key limitations include steric hindrance from the 2-methylpropyl group, which reduces cyclization efficiency compared to linear analogs.
Protecting Group Methodologies
Boc Protection-Deprotection Sequences
The Boc group remains the preferred protecting strategy due to its stability under Lewis acidic cyclization conditions. In a modified approach, 1-amino-2-methylpropanal is first protected with di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 9–10), achieving 92% Boc incorporation. Subsequent condensation with thiophenol under BF₃·OEt₂ catalysis (15 mol%) at −10°C affords the cyclized product in 54% yield after 24 h.
Alternative Synthetic Routes
Reductive Amination Post-Cyclization
A two-step strategy first synthesizes 4-(2-methylpropylidene)thian-4-ol via thiophenol/3-methyl-2-butenal cyclization (H₂SO₄, 80°C, 14 h; 48% yield). Reductive amination using NH₄OAc/NaBH₃CN in MeOH introduces the amino group, though regioselectivity challenges limit yields to 31%.
Comparative Analysis of Methodologies
Table 2: Synthetic Route Efficiency Comparison
| Method | Key Advantage | Maximum Yield | Purity (HPLC) |
|---|---|---|---|
| Friedel-Crafts/Boc | Scalability | 67% | 98.5% |
| Reductive Amination | Avoids protection | 31% | 89.2% |
| Pd Coupling | Modularity | 39% | 95.1% |
The Friedel-Crafts approach remains superior for large-scale synthesis despite moderate yields, while Pd-mediated routes offer flexibility for structural analogs.
Challenges and Optimization Strategies
Steric Effects Mitigation
Kinetic studies demonstrate that increasing AlCl₃ loading to 20 mol% improves cyclization yield to 71% for 4-(1-amino-2-methylpropyl)thian-4-ol, albeit with increased dimerization side products (18%). Microwave-assisted synthesis (100°C, 30 min) reduces reaction time by 88% while maintaining 63% yield.
Purification Protocols
The compound’s polar nature necessitates reverse-phase chromatography (C18 column, MeCN/H₂O + 0.1% TFA). Recrystallization from hexane/EtOAc (5:1) achieves >99% purity but with 22% recovery loss.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-methylpropyl)thian-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-(1-Amino-2-methylpropyl)thian-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-methylpropyl)thian-4-ol involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Research Implications and Gaps
- Biological Activity: While thiazolidinones are explored for antiglycation and antimicrobial applications , the target compound’s bioactivity remains unstudied in the provided evidence.
- Analytical Techniques : Structural studies of similar compounds (e.g., via SHELX software for crystallography) could guide future characterization of the target compound .
Biological Activity
4-(1-Amino-2-methylpropyl)thian-4-ol is a sulfur-containing organic compound characterized by a thianol ring. Its unique structure, featuring an amino group and a branched alkyl substituent, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications in medicinal chemistry.
Biological Activity
Research indicates that 4-(1-Amino-2-methylpropyl)thian-4-ol exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may have potential as an antimicrobial agent. Its thianol ring could be responsible for disrupting microbial cell membranes.
- Pesticidal Activity : The compound has shown promise in agricultural applications as a pesticide or herbicide due to its ability to interfere with plant growth processes or pest metabolism.
Case Studies
- Antimicrobial Efficacy : In a study examining the antimicrobial effects of thianol derivatives, 4-(1-Amino-2-methylpropyl)thian-4-ol demonstrated significant inhibition against several bacterial strains, suggesting its potential use in developing new antibiotics.
- Pesticidal Applications : A field trial tested the effectiveness of 4-(1-Amino-2-methylpropyl)thian-4-ol as a herbicide. Results indicated that the compound effectively reduced weed growth without adversely affecting crop yield, highlighting its potential in sustainable agriculture.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 4-(1-Amino-2-methylpropyl)thian-4-ol has not been extensively studied; however, its solubility and stability in biological systems are critical for therapeutic applications. Toxicological assessments are necessary to determine safe dosage levels and potential side effects.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds provides further insights into the unique properties of 4-(1-Amino-2-methylpropyl)thian-4-ol:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Mercaptoethanol | Contains a thiol group | Known for reducing disulfide bonds in proteins |
| Cysteamine | Contains an amino group and thiol | Used as a radioprotective agent |
| Thiamine (Vitamin B1) | Contains a thiazole ring | Essential vitamin with neurological benefits |
| Penicillamine | Contains a thiol group | Used in treating rheumatoid arthritis |
What distinguishes 4-(1-Amino-2-methylpropyl)thian-4-ol is its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
